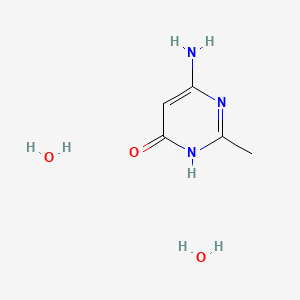
6-Amino-2-methylpyrimidin-4-ol dihydrate
Vue d'ensemble
Description
6-Amino-2-methylpyrimidin-4-ol dihydrate is a useful research compound. Its molecular formula is C5H11N3O3 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Amino-2-methylpyrimidin-4-ol dihydrate is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and enzymatic modulation. This compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of 161.16 g/mol. It appears as a white to cream powder, soluble in water and dimethyl sulfoxide.
The compound exhibits significant chemical reactivity due to its functional groups:
- Amino Group (NH2) : Contributes to nucleophilic reactions.
- Hydroxyl Group (OH) : Increases hydrogen bonding capabilities.
Biological Activities
Research indicates that this compound has several notable biological activities:
-
Antimicrobial Activity :
- Studies have shown effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent. Its structural similarity to nucleobases allows interaction with nucleic acids, which may inhibit bacterial growth or survival mechanisms.
-
Enzymatic Modulation :
- The compound has been investigated for its ability to modulate enzymes involved in nucleotide synthesis. This suggests applications in cancer research, where metabolic pathways related to nucleic acids are often targeted.
-
Optoelectronic Applications :
- Beyond biological activity, this compound has been identified as a third-order nonlinear optical material, indicating its utility in optoelectronic devices.
Case Studies
Several studies have focused on the biological implications of this compound:
Study 1: Antimicrobial Efficacy
A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating potential as an alternative treatment.
Study 2: Enzymatic Interaction
Research involving enzyme kinetics revealed that the compound inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This inhibition was quantified using Lineweaver-Burk plots, showing competitive inhibition characteristics with a Ki value of approximately 25 µM .
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-6-methylpyrimidin-4(1H)-one | C5H7N3O | Lacks dihydrate form; differing solubility properties. |
| 4-Amino-6-hydroxy-2-methylpyrimidine | C5H7N3O | Similar structure but different functional groups affecting reactivity. |
| 2-Amino-4-hydroxy-6-methylpyrimidine | C5H7N3O | Different positioning of functional groups leading to varied biological activities. |
Propriétés
IUPAC Name |
4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZWHXSXVBZLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369217 | |
| Record name | ST50405409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388582-41-0 | |
| Record name | ST50405409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















